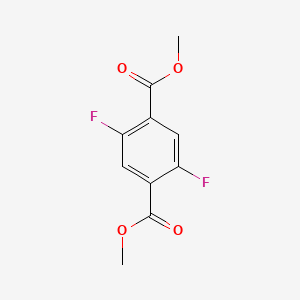

Dimethyl 2,5-difluoroterephthalate

Description

Dimethyl 2,5-difluoroterephthalate is an organofluorine compound featuring a terephthalate backbone with fluorine substituents at the 2- and 5-positions and methyl ester groups. This structure confers unique physicochemical properties, such as enhanced thermal stability and reduced polarity compared to non-fluorinated analogs. While specific data on this compound is sparse in the provided evidence, insights can be drawn from structurally related fluorinated esters and terephthalate derivatives. Its applications likely span high-performance polymers, pharmaceuticals, and specialty chemicals, where fluorine substitution improves resistance to degradation and modulates reactivity .

Properties

CAS No. |

5292-51-3 |

|---|---|

Molecular Formula |

C10H8F2O4 |

Molecular Weight |

230.16 g/mol |

IUPAC Name |

dimethyl 2,5-difluorobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H8F2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 |

InChI Key |

YQOQOCUGIYCMRF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,5-difluoroterephthalate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,5-difluoroterephthalate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield 2,5-difluoroterephthalic acid and methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester groups.

Oxidation and Reduction: Strong oxidizing or reducing agents may be employed, depending on the desired transformation.

Major Products:

Substitution Reactions: Products vary based on the nucleophile used.

Hydrolysis: 2,5-Difluoroterephthalic acid and methanol.

Oxidation and Reduction: Specific products depend on the reaction conditions and reagents.

Scientific Research Applications

Dimethyl 2,5-difluoroterephthalate has several applications in scientific research:

Materials Science: It is used as a monomer in the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including their potential as enzyme inhibitors or drug candidates.

Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 2,5-difluoroterephthalate depends on its specific application. In materials science, its incorporation into polymers enhances their properties due to the presence of fluorine atoms, which impart hydrophobicity and chemical resistance. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through fluorine’s unique electronic properties.

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

The fluorine atoms and ester groups critically influence the compound’s behavior. Key analogs include:

Dimethyl 2-fluoroterephthalate (CAS 5292-47-7): A monofluorinated derivative with a single fluorine at the 2-position. The absence of a second fluorine reduces steric and electronic effects compared to the difluorinated compound .

Methyl 2,5-difluoro-4-methylbenzoate (CAS 1355488-71-9): Features a methyl group at the 4-position, which increases steric hindrance and may lower solubility in polar solvents relative to dimethyl esters .

Table 1: Structural Comparison

| Compound | Substituents | Functional Groups | Key Structural Features |

|---|---|---|---|

| Dimethyl 2,5-difluoroterephthalate | 2-F, 5-F, 1,4-dimethyl esters | Two methyl esters | Symmetrical fluorine substitution |

| Dimethyl 2-fluoroterephthalate | 2-F, 1,4-dimethyl esters | Two methyl esters | Asymmetric fluorine substitution |

| Methyl 2,5-difluoro-4-methylbenzoate | 2-F, 5-F, 4-CH₃ | Single methyl ester | Steric hindrance from methyl |

Physicochemical Properties

Fluorine’s electronegativity and small atomic radius enhance thermal stability and alter solubility:

- Thermal Stability: Fluorinated terephthalates, like this compound, likely exhibit higher decomposition temperatures than non-fluorinated analogs (e.g., dimethyl terephthalate). This aligns with findings for 2,5-furandicarboxylate derivatives, where fluorination improved thermal resistance in polymers .

- Solubility : Fluorine reduces polarity, decreasing solubility in polar solvents (e.g., water) but increasing compatibility with hydrophobic matrices. For example, methyl 2,5-difluoro-4-methylbenzoate’s methyl group further reduces polarity compared to dimethyl esters .

Biological Activity

Dimethyl 2,5-difluoroterephthalate (DFTP) is an organic compound with potential applications in various fields, including materials science and pharmacology. This article explores its biological activity, highlighting relevant research findings, potential toxicological effects, and implications for further studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two fluorine atoms substituted on the terephthalate backbone. Its structural properties contribute to its stability and reactivity in biological systems.

Biological Activity Overview

Research on DFTP's biological activity is limited but indicates several important aspects:

- Antimicrobial Properties : Preliminary studies suggest that DFTP exhibits antimicrobial activity against certain bacterial strains. The fluorination may enhance its interaction with microbial membranes, although specific mechanisms remain to be elucidated.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of DFTP on various cell lines. Results indicate that at higher concentrations, DFTP can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. However, cytotoxicity varies significantly across different cell types.

- Metabolic Pathways : Understanding the metabolic pathways of DFTP is crucial for assessing its safety and efficacy. Current research suggests that DFTP may undergo hydrolysis and oxidative metabolism, leading to the formation of less toxic metabolites.

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of any chemical compound. For DFTP:

- Acute Toxicity : Animal studies have shown that high doses of DFTP can lead to hepatotoxicity, characterized by increased liver enzyme levels. Long-term exposure studies are needed to fully understand chronic toxicity effects.

- Environmental Impact : The environmental persistence of DFTP raises concerns about its ecological effects. Studies indicate that it can accumulate in aquatic systems, potentially affecting aquatic life.

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of DFTP:

Case Studies

- Cytotoxic Effects on Cancer Cells : A study investigated the effects of DFTP on breast cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, indicating potential therapeutic applications in oncology.

- Environmental Toxicology : Research conducted on aquatic organisms revealed that exposure to DFTP resulted in significant behavioral changes and mortality rates among fish species, highlighting the need for regulatory assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.